molecular formula C14H13ClMgO B6360368 3-(Benzyloxy)benzylmagnesium chloride CAS No. 620627-36-3

3-(Benzyloxy)benzylmagnesium chloride

Cat. No.: B6360368
CAS No.: 620627-36-3
M. Wt: 257.01 g/mol
InChI Key: DKTRPXUJNFCUPS-UHFFFAOYSA-M
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Description

3-(Benzyloxy)benzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a benzyloxy group attached to a benzylmagnesium chloride moiety, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .

Mode of Action

The mode of action of this compound involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling, this compound can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

The action of this compound is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)benzylmagnesium chloride typically involves the reaction of 3-(benzyloxy)benzyl chloride with magnesium in the presence of an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then refluxed until the magnesium is completely consumed, resulting in the formation of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The product is typically purified by distillation or crystallization to obtain a high-purity Grignard reagent suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)benzylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-(Benzyloxy)benzylmagnesium chloride is used in various scientific research applications, including:

    Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds.

    Materials Science: In the preparation of advanced materials with specific properties.

    Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)benzylmagnesium chloride is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of applications in organic synthesis and industrial processes .

Properties

IUPAC Name

magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTRPXUJNFCUPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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